molecular formula C10H15NO2 B14866018 (1S,3R)-3-Amino-1-phenyl-1,4-butanediol

(1S,3R)-3-Amino-1-phenyl-1,4-butanediol

Cat. No.: B14866018
M. Wt: 181.23 g/mol
InChI Key: ACQOCBCVBZQPAR-ZJUUUORDSA-N
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Description

(1S,3R)-3-Amino-1-phenylbutane-1,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in high yields of the target compound .

Industrial Production Methods

Industrial production of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques are common in industrial settings to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-1-phenylbutane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol, such as ketones, aldehydes, alcohols, and substituted amines. These products have diverse applications in pharmaceuticals and chemical research.

Scientific Research Applications

(1S,3R)-3-Amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3R)-3-Amino-1-phenylbutane-1,4-diol include other chiral amino alcohols and phenyl-substituted diols. Examples include (1S,3S)-3-Amino-1-phenylbutane-1,4-diol and (1R,3R)-3-Amino-1-phenylbutane-1,4-diol.

Uniqueness

What sets (1S,3R)-3-Amino-1-phenylbutane-1,4-diol apart is its specific stereochemistry, which imparts unique chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,3R)-3-amino-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m1/s1

InChI Key

ACQOCBCVBZQPAR-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C[C@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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